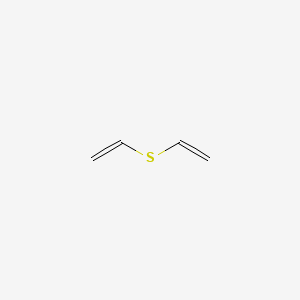

Divinyl sulfide

Description

Structure

3D Structure

Properties

CAS No. |

627-51-0 |

|---|---|

Molecular Formula |

C4H6S |

Molecular Weight |

86.16 g/mol |

IUPAC Name |

ethenylsulfanylethene |

InChI |

InChI=1S/C4H6S/c1-3-5-4-2/h3-4H,1-2H2 |

InChI Key |

UIYCHXAGWOYNNA-UHFFFAOYSA-N |

SMILES |

C=CSC=C |

Canonical SMILES |

C=CSC=C |

boiling_point |

84.0 °C |

melting_point |

20.0 °C 20°C |

Other CAS No. |

627-51-0 |

physical_description |

Liquid |

Synonyms |

divinyl sulfide divinylsulfide ethene, 1,1'-thiobis- ethylene sulfide thiirane vinyl sulfide |

Origin of Product |

United States |

Foundational & Exploratory

The Formation of Vinyl-Containing Sulfur Compounds in Allium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The characteristic flavor and medicinal properties of Allium species, such as garlic and onion, are largely attributed to a complex array of organosulfur compounds. While the term "divinyl sulfide" is sometimes associated with garlic volatiles, current scientific literature indicates that the primary vinyl-containing sulfur compounds formed upon the disruption of Allium tissues are vinyldithiins , specifically 2-vinyl-4H-1,3-dithiin and 3-vinyl-4H-1,2-dithiin . This technical guide provides an in-depth exploration of the biochemical mechanisms underlying the formation of these vinyldithiins, supported by quantitative data, detailed experimental protocols, and visual pathway representations. The focus of this guide is on the scientifically validated formation of vinyldithiins, addressing the common misconception regarding this compound.

The Alliin-Alliinase System: The Gateway to Sulfur Volatiles

The biosynthesis of vinyldithiins originates from the enzymatic conversion of S-allyl-L-cysteine sulfoxide (B87167) (alliin), a stable precursor present in intact Allium cells. Upon tissue damage, such as crushing or cutting, the enzyme alliinase, which is physically separated from alliin (B105686) in the intact plant, comes into contact with its substrate.

Alliinase (EC 4.4.1.4) catalyzes the rapid conversion of alliin into the highly reactive and unstable compound, allicin (B1665233) (diallyl thiosulfinate).[1][2] This reaction is the cornerstone of garlic's sulfur chemistry, releasing the pungent aroma characteristic of freshly cut garlic.[3][4]

The Non-Enzymatic Cascade: From Allicin to Vinyldithiins

Allicin itself is a transient molecule that undergoes a series of non-enzymatic transformations, leading to a diverse array of more stable sulfur compounds.[4][5] The formation of vinyldithiins is a key pathway in this cascade, particularly in non-polar environments such as oils.[6][7]

The proposed mechanism for vinyldithiin formation involves the following steps:

-

Decomposition of Allicin : Allicin decomposes to form two key intermediates: 2-propenesulfenic acid and thioacrolein (B1219185) (H₂C=CHCH=S).[6]

-

Diels-Alder Dimerization : Thioacrolein, a reactive diene, undergoes a [4+2] cycloaddition reaction, also known as a Diels-Alder reaction, with another molecule of thioacrolein acting as the dienophile.[6] This dimerization results in the formation of the two isomeric vinyldithiins: 2-vinyl-4H-1,3-dithiin and 3-vinyl-4H-1,2-dithiin.[6][8]

It is important to note that these cyclic sulfur compounds are considered artifacts formed from allicin during thermal analysis or in non-polar solvents, rather than being present in fresh, intact garlic.[7]

Quantitative Data on Vinyldithiin Formation

The yield of vinyldithiins is highly dependent on the preparation method and the surrounding medium. Macerating crushed garlic in vegetable oil is a common method for producing vinyldithiins.[7][9] The following tables summarize quantitative data on vinyldithiin yields under various conditions.

| Preparation Method | Garlic to Oil Ratio (w/w) | Temperature (°C) | Time (h) | Total Vinyldithiin Yield (mg/100g fresh garlic) | Reference |

| Maceration in Olive/Sunflower Oil | 1:2 | 37 | 6 | 133 | [10] |

| Microwave-Assisted Maceration | 1:2 | 37 | 6 | 486 | [10] |

| Compound | Garlic to Mustard Oil Ratio (w/v) | Temperature (°C) | Time (h) | Optimized Yield (µg/mL of oil) | Reference |

| Ajoene | 1:2.0 | 55.00 | 4.5 | 2186.58 ± 34.32 | [8][9][11] |

| 2-vinyl-4H-1,3-dithiin | 1:2.2 | 77.51 | 2.22 | 4363.27 ± 32.50 | [8][9][11] |

Experimental Protocols

Extraction of Vinyldithiins from Garlic Macerated Oil

This protocol describes the extraction of vinyldithiins from a garlic-oil macerate for subsequent analysis.[3][12]

Materials:

-

Fresh garlic cloves

-

Vegetable oil (e.g., olive or sunflower oil)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Crush a known weight of fresh garlic cloves.

-

Immediately mix the crushed garlic with a specified volume of vegetable oil in a sealed container.

-

Incubate the mixture under controlled temperature and time conditions (refer to Table 1 for examples).

-

After incubation, add an equal volume of acetonitrile to the oil macerate.

-

Vortex the mixture vigorously for 2 minutes to extract the vinyldithiins into the acetonitrile phase.

-

Centrifuge the mixture at 5000 x g for 10 minutes to separate the oil and acetonitrile layers.

-

Carefully collect the upper acetonitrile layer containing the vinyldithiins for analysis.

Quantification of Vinyldithiins by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of vinyldithiins using reverse-phase HPLC.[3][12]

Instrumentation and Conditions:

-

HPLC System: Equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 45:55 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Prepare a series of standard solutions of purified 2-vinyl-4H-1,3-dithiin and 3-vinyl-4H-1,2-dithiin of known concentrations in acetonitrile.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the extracted acetonitrile sample (from Protocol 4.1) into the HPLC system.

-

Identify the peaks corresponding to the vinyldithiin isomers based on their retention times compared to the standards.

-

Quantify the concentration of each vinyldithiin isomer in the sample by interpolating the peak area from the calibration curve.

Identification of Vinyldithiins by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general procedure for the identification of vinyldithiins in garlic extracts.[7]

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5 or HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

MS Ionization: Electron Impact (EI) at 70 eV.

-

MS Scan Range: m/z 40-300.

Procedure:

-

Inject a small volume (e.g., 1 µL) of the acetonitrile extract (from Protocol 4.1) into the GC-MS system.

-

Separate the volatile compounds in the gas chromatograph.

-

Detect and identify the compounds using the mass spectrometer.

-

Identify 2-vinyl-4H-1,3-dithiin and 3-vinyl-4H-1,2-dithiin by comparing their mass spectra with reference spectra from a library (e.g., NIST) or with the spectra of pure standards. The mass spectrum of 2-vinyl-4H-1,3-dithiin typically shows a molecular ion at m/z 144 and characteristic fragment ions.

Signaling Pathways and Experimental Workflows

Biochemical Pathway of Vinyldithiin Formation

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. Buy 3-Vinyl-4H-1,2-dithiin (EVT-1554319) | 62488-53-3 [evitachem.com]

- 3. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijat-aatsea.com [ijat-aatsea.com]

- 12. 3-Vinyl-4H-1,2-dithiin|CAS 62488-53-3|RUO [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of Divinyl Sulfide

Foreword: An extensive review of publicly available scientific databases and literature reveals a notable scarcity of collated experimental spectroscopic data for divinyl sulfide (B99878) (S(CH=CH₂)₂). The data is often conflated with that of its oxidized counterpart, divinyl sulfone. This guide, therefore, serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the expected spectroscopic properties of divinyl sulfide and the detailed experimental protocols required to obtain and interpret them. The principles and expected data are derived from the fundamental theory of spectroscopy and analysis of structurally analogous vinyl compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment, connectivity, and stereochemistry of its hydrogen (¹H) and carbon (¹³C) nuclei.

The symmetry of this compound simplifies its NMR spectra. The two vinyl groups are chemically equivalent. The protons on each vinyl group, however, are chemically distinct and will exhibit complex splitting patterns due to geminal, cis, and trans couplings, characteristic of an ABC spin system.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom | Expected Chemical Shift (δ) ppm | Expected Multiplicity & Coupling Constants (J) Hz |

|---|---|---|---|

| ¹H | =CH-S | ~6.3 - 6.6 | Doublet of doublets (dd), J (trans) ≈ 16 Hz, J (cis) ≈ 9 Hz |

| ¹H | H₂C= (trans to S) | ~5.3 - 5.5 | Doublet of doublets (dd), J (trans) ≈ 16 Hz, J (geminal) ≈ 1.5 Hz |

| ¹H | H₂C= (cis to S) | ~5.2 - 5.4 | Doublet of doublets (dd), J (cis) ≈ 9 Hz, J (geminal) ≈ 1.5 Hz |

| ¹³C | =CH-S | ~130 - 135 | - |

| ¹³C | H₂C= | ~115 - 120 | - |

Note: Values are estimates based on analogous structures like phenyl vinyl sulfide and are typically recorded in CDCl₃.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Apparatus and Reagents:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard (if not already in solvent)

-

This compound sample

-

Pipettes and vial

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

-

Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical lock signal.

-

¹H Spectrum Acquisition:

-

Tune and match the proton probe.

-

Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Tune and match the carbon probe.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Accumulate a larger number of scans (e.g., 128-1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H and the CDCl₃ peak to 77.16 ppm for ¹³C.

-

Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, IR is key to confirming the presence of vinyl (C=C, =C-H) and sulfide (C-S) moieties.

The IR spectrum of this compound is expected to be dominated by absorptions from the vinyl groups. The C-S stretch is typically weaker and found in the fingerprint region.

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| =C-H Stretch | Alkene | 3100 - 3010 | Medium |

| C=C Stretch | Alkene | 1640 - 1610 | Medium, sharp |

| =C-H Bend (out-of-plane) | Vinyl group | 990 and 910 | Strong |

| C-S Stretch | Thioether | 700 - 600 | Weak to Medium |

Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of neat this compound.

Apparatus and Reagents:

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

This compound sample.

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

-

Lint-free wipes.

Procedure:

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place one to two drops of the neat this compound liquid directly onto the center of the ATR crystal.

-

Spectrum Acquisition:

-

Initiate the sample scan using the spectrometer software.

-

Typically, 16 to 32 scans are co-added and averaged to produce the final spectrum with a good signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

-

-

Data Analysis:

-

The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption peaks corresponding to the functional groups detailed in Table 2.

-

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a soft, lint-free wipe soaked in isopropanol or acetone (B3395972) and allow it to dry completely.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For this compound, the sulfur atom's lone pairs and the π-electrons of the vinyl groups constitute the principal chromophores. The conjugation between the sulfur lone pairs and the π-systems is expected to result in characteristic UV absorption.

Simple alkyl sulfides show weak absorptions around 210 nm. The conjugation with two vinyl groups in this compound is expected to shift the absorption maximum (λ_max) to a longer wavelength and increase its intensity due to n→π* and π→π* transitions.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition | Chromophore | Expected λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | C=C-S-C=C | ~230 - 250 | High |

| n → π* | C=C-S | ~270 - 290 | Low |

Note: Values are estimates. The solvent can significantly influence λ_max; ethanol (B145695) or hexane (B92381) are common choices.

Objective: To determine the UV-Vis absorption spectrum and λ_max of this compound.

Apparatus and Reagents:

-

Dual-beam UV-Vis spectrophotometer.

-

A matched pair of quartz cuvettes (1 cm path length).

-

Spectroscopic grade solvent (e.g., ethanol or hexane).

-

This compound sample.

-

Volumetric flasks and micropipettes for dilution.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen spectroscopic solvent.

-

Dilution: From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL or as appropriate to bring the maximum absorbance into the 0.1-1.0 range) in a volumetric flask.

-

Spectrometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

-

Baseline Correction: Fill both cuvettes with the pure solvent. Place them in the reference and sample holders. Run a baseline scan over the desired wavelength range (e.g., 190-400 nm) to zero the instrument.

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the diluted sample solution, and then fill it with the sample solution. Place it back into the sample holder.

-

Spectrum Acquisition: Run the scan. The software will automatically record the absorbance at each wavelength.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and record its absorbance value. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Thermochemical Data for Divinyl Sulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of divinyl sulfide (B99878) (C₄H₆S). The information is compiled from experimental data reported in the literature and supplemented with established computational estimation methods to present a complete thermochemical profile. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require accurate thermochemical data for this compound.

Core Thermochemical Data

The experimentally determined and estimated thermochemical properties of divinyl sulfide are summarized in the tables below. These values are crucial for understanding the energetic stability and reactivity of the molecule.

Table 1: Enthalpy and Gibbs Free Energy of Formation

| Property | Phase | Value | Units | Source |

| Standard Enthalpy of Formation (ΔfH°) | Gas | 106.00 ± 4.00 | kJ/mol | NIST |

| Standard Enthalpy of Formation (ΔfH°) | Liquid | 67.70 ± 3.00 | kJ/mol | NIST |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Gas | 191.60 | kJ/mol | Joback (Calculated)[1] |

Table 2: Entropy and Heat Capacity

| Property | Phase | Value | Units | Source |

| Standard Molar Entropy (S°) | Gas | Estimated | J/mol·K | Benson Group Additivity |

| Ideal Gas Heat Capacity (Cp) | Gas | Estimated | J/mol·K | Joback Method |

Table 3: Phase Change and Other Properties

| Property | Value | Units | Source |

| Enthalpy of Vaporization (ΔvapH°) | 38.30 ± 0.70 | kJ/mol | NIST |

| Ionization Energy (IE) | 8.25 ± 0.01 | eV | NIST |

Experimental and Computational Protocols

A critical aspect of utilizing thermochemical data is understanding the methodologies through which they were obtained. This section details both the experimental techniques for determining the enthalpy of formation and the computational methods used to estimate other key thermochemical parameters.

Experimental Determination of Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation of this compound was experimentally determined using combustion calorimetry.[2] This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter.

General Protocol for Organosulfur Compounds:

-

Sample Preparation: A precise mass of high-purity this compound is encapsulated in a combustible container, often a gelatin capsule or placed in a crucible made of a material like platinum.

-

Bomb Setup: The sample is placed inside the combustion bomb, and a fuse wire is positioned to ensure ignition. A small, known amount of water is typically added to the bomb to saturate the internal atmosphere with water vapor, simplifying the final state corrections.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.

-

Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in a well-insulated outer container (the calorimeter jacket). The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is recorded at regular intervals before, during, and after the combustion reaction until a steady final temperature is reached.

-

Data Analysis: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The heat capacity of the calorimeter system is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change and the calorimeter's heat capacity.

-

Corrections: Corrections are applied for the heat of combustion of the fuse wire and any auxiliary materials, as well as for the formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (from the sulfur in the sample).

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of this compound is then calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and SO₂).

Computational Estimation of Thermochemical Properties

Due to the lack of readily available experimental data for all thermochemical properties of this compound, computational methods provide valuable estimations.

The Benson group additivity method is an empirical approach used to estimate the thermochemical properties of molecules by summing the contributions of their constituent functional groups. The standard molar entropy (S°) of this compound can be estimated using this method. The molecule is dissected into groups, and the known entropy contribution of each group is summed to obtain the total molar entropy of the molecule.

The Joback method is another group contribution method used to estimate various thermophysical properties, including the ideal gas heat capacity (Cp). Similar to the Benson method, the molecule is broken down into its fundamental groups, and the temperature-dependent heat capacity is calculated by summing the contributions of these groups using a polynomial expression.

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of acetylene (B1199291) with hydrogen sulfide.[3] This process can be visualized as a two-step nucleophilic addition.

The reaction proceeds via the initial deprotonation of hydrogen sulfide by a base to form the hydrosulfide anion, a potent nucleophile. This anion then attacks one of the carbon atoms of the acetylene triple bond. A subsequent protonation step yields the intermediate vinylthiol. The vinylthiol is then deprotonated again by the base to form the vinylthiolate anion, which in turn acts as a nucleophile, attacking a second molecule of acetylene to form the final product, this compound, after a final protonation step.

References

Quantum Chemical Insights into Divinyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the conformational landscape, vibrational properties, and electronic structure of divinyl sulfide (B99878) (C₄H₆S) through the lens of quantum chemical calculations. By summarizing key theoretical data and outlining the methodologies employed, this document aims to provide a comprehensive resource for researchers in computational chemistry, materials science, and drug development.

Conformational Analysis

Divinyl sulfide is a flexible molecule characterized by the rotation of its two vinyl groups around the C-S bonds. Theoretical calculations have identified several possible conformers, with their relative stabilities determined by a delicate balance of steric and electronic effects.

A gas-phase electron diffraction study has provided experimental evidence for a non-planar conformer with C₁ symmetry as a significant component of the conformational mixture at room temperature. Computational studies have explored various possible conformations, including planar (C₂ᵥ) and non-planar (C₁ and C₂) structures. The relative energies of these conformers are crucial for understanding the molecule's overall properties and reactivity.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) | Computational Method |

|---|

| Data not available in the searched literature | - | - | - |

A comprehensive table of relative energies for this compound conformers from a dedicated computational study was not available in the reviewed literature. The existence of C₁ and C₂ᵥ conformers has been noted in computational databases.[1]

The conformational preferences of this compound are influenced by the interplay between the π-systems of the vinyl groups and the sulfur atom's lone pairs. The following diagram illustrates the rotational degrees of freedom leading to different conformers.

Caption: Rotational isomerism in this compound.

Vibrational Spectra

The vibrational frequencies of this compound have been investigated using both theoretical calculations and experimental spectroscopy. Quantum chemical methods, such as Møller-Plesset perturbation theory (MP2), are instrumental in assigning the vibrational modes observed in infrared (IR) and Raman spectra.

Table 2: Calculated Vibrational Frequencies of this compound (C₂ᵥ Conformer)

| Mode | Symmetry | Calculated Frequency (cm⁻¹) |

|---|---|---|

| 1 | A | 3317 |

| 2 | A | 3239 |

| 3 | A | 3218 |

| 4 | A | 1687 |

| 5 | A | 1464 |

| 6 | A | 1339 |

| 7 | A | 1089 |

| 8 | A | 1018 |

| 9 | A | 930 |

| 10 | A | 768 |

| 11 | A | 646 |

| 12 | A | 384 |

| 13 | A | 209 |

| 14 | A | 83 |

| 15 | B | 3317 |

| 16 | B | 3236 |

| 17 | B | 3217 |

| 18 | B | 1673 |

| 19 | B | 1457 |

| 20 | B | 1330 |

| 21 | B | 1073 |

| 22 | B | 1010 |

| 23 | B | 929 |

| 24 | B | 760 |

| 25 | B | 620 |

| 26 | B | 411 |

| 27 | B | 71 |

Frequencies calculated at the MP2=FULL/6-31G level of theory.*[1]

Electronic Properties

The electronic structure of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key parameter that influences the molecule's stability and its potential applications in electronic materials.

Table 3: Frontier Molecular Orbital Energies of this compound

| Property | Value (eV) | Computational Method |

|---|---|---|

| HOMO Energy | Data not available in the searched literature | - |

| LUMO Energy | Data not available in the searched literature | - |

| HOMO-LUMO Gap | Data not available in the searched literature | - |

A specific calculated HOMO-LUMO gap for this compound was not found in the directly searched literature and databases.

The conceptual workflow for a typical quantum chemical calculation to determine these properties is outlined below.

Caption: Workflow for quantum chemical calculations.

Methodologies

Computational Protocols

The theoretical data presented in this guide are primarily derived from ab initio and Density Functional Theory (DFT) calculations. A typical computational workflow involves the following steps:

-

Geometry Optimization: The initial molecular structure of this compound is optimized to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

-

Frequency Calculations: Following geometry optimization, vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

-

Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as the HOMO and LUMO energies.

Commonly employed theoretical methods for such calculations on sulfur-containing organic molecules include:

-

Density Functional Theory (DFT): Functionals such as B3LYP are widely used due to their balance of accuracy and computational cost.

-

Møller-Plesset Perturbation Theory (MP2): This ab initio method provides a higher level of theory and is often used for more accurate energy and property calculations.

-

Basis Sets: Pople-style basis sets, such as 6-31G* or 6-311G**, are frequently used to describe the atomic orbitals.

Experimental Protocols

Gas-Phase Electron Diffraction (GED): This experimental technique is a powerful tool for determining the geometric structure of molecules in the gas phase, free from intermolecular interactions.[2] The general procedure involves:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector, which is recorded.

-

Data Analysis: The diffraction pattern is analyzed to determine the internuclear distances and bond angles of the molecule.

This technique was instrumental in providing the experimental evidence for the non-planar structure of this compound.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule.

-

FT-IR Spectroscopy: An infrared spectrometer is used to measure the absorption of infrared radiation by the sample as a function of wavelength.

-

Raman Spectroscopy: A laser is used to irradiate the sample, and the inelastically scattered light is collected and analyzed to obtain the Raman spectrum.

While specific experimental spectra for this compound were not found in the reviewed literature, the general protocols for obtaining these spectra for organic compounds are well-established.

Conclusion

Quantum chemical calculations provide invaluable insights into the molecular structure, vibrational properties, and electronic characteristics of this compound. While existing computational data from databases offer a foundational understanding, this guide highlights the need for more dedicated theoretical studies to fully elucidate the conformational landscape and relative energies of its various isomers. Furthermore, the availability of comprehensive experimental vibrational spectra would be highly beneficial for benchmarking and refining theoretical models. The methodologies outlined herein provide a robust framework for future research endeavors aimed at a deeper understanding of this versatile organosulfur compound and its potential applications.

References

A Technical Guide to the Historical Preparation of Divinyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinyl sulfide (B99878) (DVS), a compound with the formula S(CH=CH₂)₂, is a versatile monomer and an important intermediate in organic synthesis. Its preparation has been a subject of interest for over a century, with methods evolving from harsh elimination reactions to more sophisticated catalytic processes. This technical guide provides an in-depth overview of the core historical methods for the preparation of divinyl sulfide, focusing on the key chemical transformations, experimental conditions, and the evolution of synthetic strategies.

Core Historical Synthetic Methodologies

Two primary methodologies dominate the historical landscape of this compound synthesis: the dehydrohalogenation of bis(2-haloethyl) sulfides and the direct vinylation of sulfur sources with acetylene (B1199291).

Dehydrohalogenation of Bis(2-chloroethyl) Sulfide

The first documented synthesis of this compound, reported in 1920, utilized the dehydrohalogenation of bis(2-chloroethyl) sulfide, colloquially known as mustard gas. This reaction involves the elimination of two molecules of hydrogen chloride in the presence of a strong base.[1]

Reaction Scheme:

(ClCH₂CH₂)₂S + 2 Base → (CH₂=CH)₂S + 2 Base·HCl

Commonly employed bases for this transformation include alkali metal alkoxides, such as sodium ethoxide, and hydroxides like sodium hydroxide (B78521).[1]

-

Reagents:

-

Bis(2-chloroethyl) sulfide

-

Sodium ethoxide (NaOEt)

-

Ethanol (B145695) (EtOH), absolute

-

-

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving metallic sodium in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Bis(2-chloroethyl) sulfide is added dropwise to the ethanolic sodium ethoxide solution with vigorous stirring. An exothermic reaction is typically observed, and the reaction temperature may be controlled with an ice bath.

-

After the addition is complete, the reaction mixture is heated to reflux for a specified period to ensure complete reaction.

-

The resulting mixture, containing this compound, sodium chloride, and ethanol, is then subjected to distillation.

-

The crude this compound is collected and can be further purified by fractional distillation.

-

Synthesis from Acetylene and a Sulfur Source

A more direct and economically viable route to this compound involves the reaction of acetylene with a suitable sulfur source. This approach, extensively developed by Soviet chemists, particularly B. A. Trofimov and his school, has become a cornerstone of industrial this compound production.[2][3][4][5] The reaction can be performed with hydrogen sulfide or, more commonly, with alkali metal sulfides or hydrosulfides.

Reaction Scheme:

2 HC≡CH + S²⁻ → (CH₂=CH)₂S

A key innovation in this area was the use of "superbasic" catalytic systems, most notably a mixture of an alkali metal hydroxide (like KOH) and dimethyl sulfoxide (B87167) (DMSO).[2] This medium significantly enhances the nucleophilicity of the sulfide species, facilitating the addition to the acetylene triple bond.

-

Reagents:

-

Sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH)

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Acetylene (gas)

-

-

Procedure:

-

A mixture of sodium sulfide and potassium hydroxide is prepared in DMSO in a pressure-resistant reactor equipped with a gas inlet, a stirrer, and a temperature control system.

-

The reactor is purged with an inert gas, and then a stream of acetylene is introduced under pressure.

-

The reaction mixture is heated to a temperature typically in the range of 80-120°C.[2] The pressure is maintained by the continuous or intermittent feeding of acetylene.

-

The reaction is monitored for the consumption of acetylene.

-

Upon completion, the reactor is cooled, and the excess pressure is carefully released.

-

The reaction mixture is typically diluted with water, and the organic layer containing this compound is separated.

-

The crude product is then purified by distillation.

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the historical methods of this compound preparation. It is important to note that specific yields and optimal conditions can vary significantly based on the precise experimental setup and purity of reagents.

| Method | Sulfur Source | Base/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference(s) |

| Dehydrohalogenation | Bis(2-chloroethyl) sulfide | Sodium Ethoxide | Ethanol | Reflux | Atmospheric | Moderate | [1] |

| Dehydrohalogenation | Bis(2-chloroethyl) sulfide | Sodium Hydroxide | Water | Ambient to warm | Atmospheric | Variable | [1] |

| Acetylene Vinylation | Sodium Sulfide/Hydrogen Sulfide | KOH | DMSO | 80 - 120 | >1 | 25 - 80 | [2] |

| Acetylene Vinylation | Elemental Sulfur | KOH | HMPA/DMSO | 80 - 120 | >1 | 25 - 80 | [2] |

Logical Relationships of Synthetic Pathways

The historical development of this compound synthesis showcases a progression from multi-step elimination reactions to more direct and efficient vinylation methods. The following diagram illustrates the logical connections between the key starting materials and the final product.

Caption: Historical Synthetic Pathways to this compound.

References

The Dual Reactivity of Divinyl Sulfide: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Electrophilic and Nucleophilic Reactions of a Versatile Building Block in Organic Synthesis

Divinyl sulfide (B99878) (DVS), a deceptively simple molecule with the formula S(CH=CH₂)₂, possesses a rich and varied chemical reactivity that makes it a valuable tool for synthetic chemists. The presence of two vinyl groups flanking a sulfur atom imparts a dual reactivity profile, allowing it to readily engage with both electrophiles and nucleophiles. This technical guide provides a detailed overview of the core reactivity of divinyl sulfide, summarizing key quantitative data, outlining experimental protocols, and illustrating reaction pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Reactivity with Electrophiles

The electron-rich double bonds of this compound are susceptible to attack by a variety of electrophiles. These reactions typically proceed via an electrophilic addition mechanism, often with interesting regiochemical and stereochemical outcomes.

Halogenation

This compound reacts readily with halogens such as bromine (Br₂) and chlorine (Cl₂). The reaction with bromine, for instance, leads to the formation of a tetrabrominated product. The addition proceeds in a stepwise manner, with the initial addition to one vinyl group followed by addition to the second.

Reaction with Bromine:

The electrophilic addition of bromine to this compound is a classic example of its reactivity towards electrophiles. The reaction typically proceeds readily at room temperature.

-

Reaction Pathway:

Experimental Protocol: Bromination of this compound

A general procedure for the bromination of an alkene can be adapted for this compound.

-

Dissolution: Dissolve this compound in a suitable inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out in a well-ventilated fume hood.

-

Bromine Addition: Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of this compound at room temperature. The characteristic reddish-brown color of bromine will disappear as it reacts.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

| Electrophile | Reagent | Product(s) | Yield (%) | Reference |

| Bromine | Br₂ in CCl₄ | 2,2',5,5'-Tetrabromo-1,4-dithiane | Not specified | [1] |

Hydrohalogenation

The addition of hydrogen halides (HX) to this compound follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. This leads to the formation of dihalo-substituted diethyl sulfide derivatives.

Reaction with Hydrogen Chloride (HCl):

The reaction with HCl demonstrates the regioselectivity of the addition.

-

Reaction Pathway:

Experimental Protocol: Hydrochlorination of this compound

-

Gas Introduction: In a fume hood, pass a stream of dry hydrogen chloride gas through a solution of this compound in an inert solvent like diethyl ether or dichloromethane at a low temperature (e.g., 0 °C).[2]

-

Reaction Control: Monitor the reaction progress by GC or NMR spectroscopy to determine the extent of mono- and di-addition.

-

Isolation: Upon completion, remove the excess HCl by purging with an inert gas (e.g., nitrogen). The solvent can be removed under reduced pressure to yield the crude product, which can be purified by distillation.

| Electrophile | Reagent | Product(s) | Yield (%) | Reference |

| Hydrogen Chloride | HCl (gas) | 2,2'-Dichlorodiethyl sulfide | Not specified | [3] |

Reactivity with Nucleophiles

The electron-withdrawing nature of the sulfur atom, although modest, can activate the vinyl groups of this compound towards nucleophilic attack, particularly in the form of Michael-type additions. This reactivity is significantly enhanced in the corresponding divinyl sulfoxide (B87167) and divinyl sulfone.

Michael Addition

Nucleophiles such as amines and thiols can add to the double bonds of this compound in a Michael fashion, especially under basic conditions or with a suitable catalyst. This reaction is highly valuable for the synthesis of functionalized thioethers.

Reaction with Amines:

Primary and secondary amines can undergo a double Michael addition to this compound to form substituted thiomorpholines.

-

Reaction Pathway:

Experimental Protocol: Double Michael Addition of an Aromatic Amine to Divinyl Sulfone (Analogous Reaction)

This protocol for the reaction of divinyl sulfone can be adapted for this compound, likely requiring more forcing conditions.[4]

-

Reactant Mixture: In a round-bottom flask, combine the aromatic amine, divinyl sulfone (or this compound), a catalytic amount of boric acid, and glycerol.

-

Heating: Heat the reaction mixture in water with stirring.

-

Monitoring: Follow the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and extract the product with a suitable organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by recrystallization or column chromatography.

| Nucleophile | Reagent | Product(s) | Yield (%) | Reference |

| Aromatic Amines | ArNH₂ | N-Arylthiomorpholine-1,1-dioxides (from DVSulfone) | 90-95 | [4] |

Reaction with Thiols (Thiol-Ene Reaction):

The addition of thiols to the vinyl groups of this compound can proceed via a radical-mediated thiol-ene reaction, often initiated by light or a radical initiator.[5] This reaction is highly efficient and follows an anti-Markovnikov addition pattern.

-

Reaction Workflow:

Experimental Protocol: Thiol-Ene Reaction with this compound

A general protocol for a photoinitiated thiol-ene reaction is as follows:

-

Mixture Preparation: In a suitable reaction vessel, combine this compound, the thiol, and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone).

-

Inert Atmosphere: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for a period of time to remove oxygen, which can quench the radical reaction.

-

Irradiation: Irradiate the mixture with a UV lamp at a suitable wavelength.

-

Monitoring: Monitor the disappearance of the thiol and vinyl protons by ¹H NMR spectroscopy or GC.

-

Purification: Once the reaction is complete, the product can often be used without further purification, or it can be purified by column chromatography if necessary.

| Nucleophile | Reagent | Product(s) | Yield (%) | Reference |

| Thiols | R-SH, photoinitiator | Polythioethers | High | [5] |

Reactions with Organometallic Reagents

Organolithium and Grignard reagents are potent nucleophiles that can add to the vinyl groups of this compound. These reactions can lead to the formation of new carbon-carbon bonds.

Experimental Protocol: Reaction with Organolithium Reagents

A general procedure for the reaction of an organolithium reagent with a vinyl sulfide is as follows:

-

Inert Atmosphere: All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.

-

Reagent Setup: In a flame-dried flask, dissolve this compound in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.

-

Cooling: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Addition: Slowly add the organolithium reagent (e.g., n-butyllithium) dropwise to the stirred solution.

-

Quenching: After the addition is complete, stir the reaction at low temperature for a specified time and then quench by the addition of a suitable electrophile (e.g., water, an alkyl halide).

-

Work-up and Purification: Allow the reaction to warm to room temperature, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify the product by distillation or chromatography.

| Nucleophile | Reagent | Product(s) | Yield (%) | Reference |

| Organolithium | R-Li | C-C bond formation products | Varies | [6][7] |

Cycloaddition Reactions

The vinyl groups of this compound can participate in cycloaddition reactions, acting as dienophiles in Diels-Alder reactions, although their reactivity is generally lower than that of more electron-deficient alkenes.

Diels-Alder Reaction:

This compound can react with conjugated dienes to form six-membered rings. The reaction often requires elevated temperatures.

-

Reaction Pathway:

Polymerization

This compound is a bifunctional monomer that can undergo polymerization through its vinyl groups. Polymerization can be initiated by radical, cationic, or anionic initiators, leading to the formation of cross-linked polymers or, under controlled conditions, linear polymers with pendant vinyl groups.[8][9][10]

Radical Polymerization Workflow:

Conclusion

This compound exhibits a versatile reactivity profile, engaging in a range of transformations with both electrophiles and nucleophiles. Its ability to undergo electrophilic additions, Michael additions, thiol-ene reactions, and polymerizations makes it a valuable synthon for the construction of diverse molecular architectures. This guide provides a foundational understanding of its core reactivity, offering researchers a starting point for exploring its potential in their own synthetic endeavors. Further investigation into the specific reaction conditions and substrate scope for each transformation will undoubtedly continue to expand the utility of this important organosulfur compound.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. orgsyn.org [orgsyn.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

The Biological Activity of Divinyl Sulfide and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organosulfur compounds, particularly those derived from Allium species like garlic, have long been a subject of scientific scrutiny for their diverse and potent biological activities. Among these, a range of vinyl-containing sulfur compounds, including divinyl sulfide (B99878) and its more complex derivatives like ajoene (B124975) and vinyldithiins, have demonstrated significant potential in therapeutic applications. This technical guide provides an in-depth overview of the biological activities of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. While divinyl sulfide itself is primarily known as a toxic metabolite, its derivatives, both natural and synthetic, exhibit a broad spectrum of promising bioactivities.

I. Anticancer Activity

The anticancer properties of this compound derivatives, particularly ajoene, have been extensively studied. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis through multiple signaling pathways.

Quantitative Data: Cytotoxicity of this compound and its Derivatives

The following table summarizes the cytotoxic activity of various this compound derivatives against different cancer cell lines, primarily reported as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cell Line | Activity Type | IC50 Value | Reference |

| Ajoene | Rat Aortic Smooth Muscle Cells | Antiproliferative | 5.7 µM | [1] |

| Rat Aortic Smooth Muscle Cells | [3H]-thymidine incorporation inhibition | 25.2 µM | [1] | |

| BisPMB (Ajoene analogue) | WHCO1 (Esophageal cancer) | Cytotoxicity | Not specified, but active | [2] |

| WHCO6 (Esophageal cancer) | Cytotoxicity | Not specified, but active | [2] | |

| KYSE30 (Esophageal cancer) | Cytotoxicity | Not specified, but active | [2] | |

| HET-1A (Non-cancerous) | Cytotoxicity | Not specified, but active | [2] | |

| Synthetic Ajoene Analogues | Various cancer cell lines | Anti-proliferation | 0.5 - 23 µM | [3] |

| Diallyl Sulfide (DAS) | SH-SY5Y (Neuroblastoma) | Decreased viability | 50 and 100 µM | [4] |

| Diallyl Disulfide (DDS) | Chinese Hamster Ovary (CHO) | Cytotoxicity (Dq) | 1.6 µg/ml | [5] |

| Chinese Hamster Ovary (CHO) | Cytotoxicity (D0) | 0.6 µg/ml | [5] | |

| Divinyl Sulfone (DVS) | HepG2 (Hepatocellular carcinoma) | Cytotoxicity | More toxic than sulfur mustard | [6][7][8] |

Signaling Pathways in Anticancer Activity

Ajoene, a prominent derivative, induces apoptosis in cancer cells through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS), activation of the NF-κB signaling pathway, and initiation of the caspase cascade.[9][10]

Caption: Ajoene-induced apoptosis pathway.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until the cells form a monolayer.[11]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 16-48 hours).[11]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[11]

-

Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals and measure the absorbance at 490 nm or 570 nm using a microplate reader.[11][12]

This assay measures the activity of caspases, key enzymes in the apoptotic pathway.

Protocol:

-

Cell Lysis: Treat cells with the test compound, then lyse the cells using the provided lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Substrate Incubation: Incubate the cell lysate with a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) in a 96-well plate.[13][14]

-

Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase activity.[14]

II. Antimicrobial Activity

Several derivatives of this compound, particularly diallyl sulfides and ajoene, exhibit broad-spectrum antimicrobial activity against bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Ajoene (Z-isomer) | Gram-positive bacteria | 5-20 | [7] |

| Gram-negative bacteria | 100-160 | [7] | |

| H. pylori | 15-20 | [7] | |

| Ajoene (E-isomer) | H. pylori | 25 | [7] |

| Diallyl Trisulfide (DATS) | Campylobacter jejuni | 1-64 | [15] |

| Diallyl Sulfide (DAS) | Bacillus cereus | 54.75 mM | [16] |

| Garlic Oil | Food-borne pathogens | Generally lower MICs than chive oil | [17] |

| Chive Oil | Food-borne pathogens | - | [17] |

| Tetracycline | Food-borne pathogens | 0.5-2 | [17] |

Experimental Protocols

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.[18]

-

Inoculation: Inoculate each well with the microbial suspension.[8]

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.[8]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

III. Anti-inflammatory Activity

This compound derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

Signaling Pathways in Anti-inflammatory Activity

References

- 1. Diallyl Sulfide and Its Role in Chronic Diseases Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 3. Garlic-derived anticancer agents: structure and biological activity of ajoene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Divinyl sulfone, an oxidative metabolite of sulfur mustard, induces caspase-independent pyroptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 10. Ajoene, a compound of garlic, induces apoptosis in human promyeloleukemic cells, accompanied by generation of reactive oxygen species and activation of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. benchchem.com [benchchem.com]

- 14. abbkine.com [abbkine.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Identification of a Conserved Anti-Apoptotic Protein That Modulates the Mitochondrial Apoptosis Pathway | PLOS One [journals.plos.org]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

The Coordination Chemistry of Divinyl Sulfide with Transition Metals: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The coordination chemistry of divinyl sulfide (B99878) with transition metals represents a largely uncharted area of organometallic research. Despite the ligand's potential to engage metal centers through its sulfur atom and two vinyl groups, a comprehensive review of the scientific literature reveals a significant scarcity of well-characterized transition metal-divinyl sulfide complexes. This guide, therefore, provides a foundational understanding by drawing parallels with the coordination chemistry of analogous vinyl thioether ligands. By examining the synthesis, structure, and reactivity of these related compounds, we can infer the expected behavior of divinyl sulfide in a coordination context. This document summarizes general synthetic methodologies, expected coordination modes, and typical characterization data for transition metal-thioether complexes, offering a predictive framework for researchers venturing into this novel field. The potential for this compound complexes in catalysis and materials science is also briefly explored, highlighting the opportunities that await in this under-investigated chemical space.

Introduction: The Untapped Potential of this compound as a Ligand

This compound, (CH₂=CH)₂S, is a bifunctional molecule featuring a soft sulfur donor atom and two electronically active vinyl groups. In principle, this structure allows for several modes of coordination to a transition metal center, including simple S-donation, chelation involving one or both vinyl groups, or bridging between multiple metal centers. This versatility suggests potential applications in catalysis, materials science, and as building blocks for more complex organometallic architectures.

However, a thorough review of existing literature indicates that the synthesis and characterization of discrete transition metal complexes featuring this compound as a primary ligand are not well-documented. This technical guide will, therefore, provide an in-depth overview of the coordination chemistry of closely related vinyl thioether ligands to establish a predictive foundation for the study of this compound complexes. The principles of transition metal-sulfur and transition metal-olefin interactions will be central to this discussion.

General Synthetic Routes to Transition Metal-Thioether Complexes

The synthesis of transition metal-thioether complexes typically involves the reaction of a metal precursor with the thioether ligand. The choice of solvent, temperature, and stoichiometry are critical parameters that influence the final product. Based on established protocols for analogous thioether ligands, the following general methods can be proposed for the synthesis of transition metal-divinyl sulfide complexes.

Direct Reaction with Metal Halides

A common method for the synthesis of transition metal-thioether complexes is the direct reaction of a metal halide with the thioether ligand. The lability of the halide ligands can be exploited to facilitate coordination of the thioether.

Experimental Protocol: Synthesis of a Generic Dichloro(thioether)metal(II) Complex

-

Preparation of Reactants: A solution of a metal dihalide (e.g., PdCl₂, PtCl₂) is prepared in a suitable solvent. For palladium and platinum complexes, acetonitrile (B52724) or dichloromethane (B109758) are often used to first form a more soluble and reactive solvated complex, such as [MCl₂(CH₃CN)₂].

-

Ligand Addition: To the stirred solution of the metal precursor at room temperature, a stoichiometric amount of the thioether ligand (in this case, this compound) dissolved in the same solvent is added dropwise.

-

Reaction: The reaction mixture is stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or NMR spectroscopy.

-

Isolation: The resulting complex may precipitate from the reaction mixture upon formation or can be isolated by removal of the solvent under reduced pressure. The solid product is then washed with a non-polar solvent (e.g., diethyl ether, pentane) to remove any unreacted starting materials and dried under vacuum.

Ligand Substitution Reactions

In this approach, a weakly coordinating ligand on a metal complex is displaced by the stronger thioether donor. This method is particularly useful when the desired complex is not directly accessible from metal halides.

Experimental Protocol: Synthesis via Ligand Substitution

-

Precursor Selection: A metal complex with a labile ligand, such as a cyclooctadiene (COD) or norbornadiene (NBD) complex (e.g., [Rh(COD)Cl]₂), is chosen as the starting material.

-

Reaction Setup: The metal precursor is dissolved in an appropriate solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Ligand Exchange: A solution of this compound in the same solvent is added to the solution of the metal precursor. The reaction is typically stirred at room temperature.

-

Product Isolation: The formation of the desired complex is often accompanied by a color change. The product can be isolated by crystallization, precipitation, or column chromatography.

Coordination Modes of this compound

Based on the structure of this compound and the known coordination chemistry of related ligands, several coordination modes can be anticipated.

-

Monodentate S-Coordination: The most fundamental coordination mode involves the donation of the sulfur lone pair to the metal center, forming a simple M-S bond.

-

Chelating (S, C=C) Coordination: this compound can act as a bidentate ligand by coordinating through the sulfur atom and one of the vinyl groups. This would form a stable five-membered chelate ring.

-

Bridging (μ-S) Coordination: The sulfur atom can bridge two metal centers, a common feature in the coordination chemistry of thioethers.

-

Bridging with Vinyl Group Participation: In polynuclear complexes, this compound could potentially bridge two metal centers through its sulfur atom, with one or both vinyl groups coordinating to the metals.

Spectroscopic and Structural Characterization

The characterization of transition metal-divinyl sulfide complexes would rely on a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the coordination of the vinyl groups. A shift in the C=C stretching frequency upon coordination is expected.

| Functional Group | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Wavenumber (cm⁻¹) (Coordinated) |

| ν(C=C) | ~1620 | 1500 - 1550 |

| ν(M-S) | - | 250 - 450 |

Table 1: Expected Infrared Spectroscopic Data for this compound Complexes.

The weakening of the C=C bond upon coordination to a metal center results in a decrease in its stretching frequency. The appearance of a new band in the far-IR region, attributable to the M-S stretching vibration, would provide direct evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the structure of these complexes in solution.

| Nucleus | Expected Chemical Shift Change upon Coordination |

| ¹H (vinyl) | Downfield shift of protons on the coordinated vinyl group |

| ¹³C (vinyl) | Significant upfield or downfield shift of the vinyl carbons depending on the nature of the metal-olefin bond |

Table 2: Expected NMR Spectroscopic Data for this compound Complexes.

The coordination of a vinyl group to a metal center significantly alters the electronic environment of the vinyl protons and carbons, leading to observable shifts in the NMR spectrum.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths and angles. For a hypothetical square planar platinum(II) complex, cis-[PtCl₂( (CH₂=CH)₂S)], the following structural parameters could be anticipated based on related structures.

| Parameter | Expected Value |

| Pt-S bond length | 2.2 - 2.4 Å |

| Pt-Cl bond length | 2.3 - 2.4 Å |

| Pt-C(vinyl) bond length | 2.1 - 2.3 Å |

| C=C bond length | 1.37 - 1.42 Å (elongated from ~1.34 Å in free olefin) |

| S-Pt-Cl bond angle | ~90° or ~180° |

| Cl-Pt-Cl bond angle | ~90° |

Table 3: Predicted X-ray Crystallographic Data for a Hypothetical cis-[PtCl₂( (CH₂=CH)₂S)] Complex.

Experimental Workflow

The general workflow for the synthesis and characterization of a new transition metal-divinyl sulfide complex is outlined below.

Potential Applications and Future Directions

While the coordination chemistry of this compound itself is underexplored, the properties of related thioether and vinyl complexes suggest several potential areas of application for future research.

-

Catalysis: The ability of the sulfur atom to stabilize different oxidation states of a metal, combined with the reactivity of the vinyl groups, could lead to novel catalysts for reactions such as polymerization, hydrogenation, or cross-coupling.

-

Materials Science: this compound complexes could serve as precursors for the synthesis of metal sulfide thin films or nanoparticles with interesting electronic or optical properties. The vinyl groups could also be used for post-synthetic modification or polymerization to create novel materials.

-

Bioinorganic Chemistry and Drug Development: While there is no current data on the biological activity of this compound complexes, many transition metal complexes with sulfur-containing ligands exhibit interesting biological properties. Future research could explore the potential of these complexes as antimicrobial or anticancer agents.

Conclusion

The coordination chemistry of this compound with transition metals remains a fertile ground for discovery. Although direct experimental data is currently lacking in the public domain, the well-established chemistry of analogous vinyl thioether ligands provides a robust framework for predicting the synthesis, structure, and reactivity of these novel complexes. This guide has outlined the probable synthetic routes, expected coordination modes, and key characterization techniques that will be instrumental in developing this field. It is anticipated that the unique combination of a soft sulfur donor and reactive vinyl groups in the this compound ligand will lead to the discovery of new complexes with interesting properties and potential applications in catalysis, materials science, and beyond. Researchers are encouraged to explore this promising area of inorganic chemistry.

An In-depth Technical Guide to the Solubility of Divinyl Sulfide in Organic and Aqueous Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of divinyl sulfide (B99878) (DVS), a reactive organosulfur compound with applications in synthesis and materials science. Understanding its solubility in both aqueous and organic media is critical for its effective use in research, development, and pharmaceutical applications. This document compiles available quantitative and qualitative data, details relevant experimental methodologies, and provides insights into the molecular properties governing its solubility.

Core Concepts: Solubility of Divinyl Sulfide

This compound (C₄H₆S) is a colorless liquid with the structure CH₂=CH-S-CH=CH₂.[1] Its molecular structure, characterized by two vinyl groups attached to a sulfur atom, dictates its solubility behavior. The presence of the sulfur atom introduces some polarity, while the vinyl groups contribute to its nonpolar character. This dual nature results in varying degrees of solubility across different solvent classes.

Quantitative Solubility Data

Precise experimental data on the solubility of this compound in a wide array of solvents is limited in publicly accessible literature. However, calculated values for its water solubility and octanol-water partition coefficient provide valuable quantitative insights.

| Solvent System | Parameter | Value | Data Type |

| Water | Log₁₀(Water Solubility in mol/L) | -2.08 | Calculated[2] |

| Octanol-Water | Log₁₀(Octanol-Water Partition Coefficient) | 2.007 | Calculated[2] |

Note: These values are based on computational models and should be considered as estimations.[2] Experimental verification is recommended for precise applications. The negative Log₁₀(Water Solubility) indicates low aqueous solubility, while the positive Log₁₀(Octanol-Water Partition Coefficient) suggests a preference for lipophilic environments.

Qualitative Solubility in Organic Solvents

Based on the principle of "like dissolves like," this compound, being a relatively nonpolar molecule, is expected to be miscible with or soluble in a range of common organic solvents. While specific quantitative data is scarce, the following table provides a qualitative assessment of its expected solubility.

| Solvent Class | Specific Solvents | Expected Solubility |

| Non-Polar Aprotic | Hexane, Benzene, Toluene | Miscible/Soluble |

| Halogenated | Chloroform, Dichloromethane | Miscible/Soluble |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble to Miscible |

| Polar Protic | Ethanol, Methanol | Soluble |

Experimental Protocols for Solubility Determination

The volatile nature of this compound necessitates specific experimental techniques for accurate solubility determination. Headspace Gas Chromatography (HS-GC) is a particularly suitable method.

Experimental Protocol: Determination of this compound Solubility using Headspace Gas Chromatography (HS-GC)

This protocol outlines a general procedure for determining the solubility of the volatile compound this compound in a given solvent.

Objective: To quantify the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, etc.)

-

Headspace vials with septa and caps

-

Gas-tight syringe

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Sulfur Chemiluminescence Detector (SCD) and a headspace autosampler.

-

Analytical balance

-

Thermostatic shaker or incubator

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve.

-

Due to the volatility of this compound, it is crucial to prepare these standards in sealed vials with minimal headspace and at a controlled temperature.

-

-

Sample Preparation for Solubility Determination:

-

In a series of headspace vials, add a fixed amount of the solvent.

-

To each vial, add an excess amount of this compound to create a saturated solution with a visible excess of the undissolved phase.

-

Seal the vials immediately to prevent the loss of the volatile solute.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or incubator set to the desired temperature.

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solvent is fully saturated with this compound and that the headspace concentration is in equilibrium with the liquid phase. Gentle agitation can facilitate this process.

-

-

Headspace Gas Chromatography (HS-GC) Analysis:

-

Set up the GC with an appropriate column (e.g., a non-polar or mid-polar capillary column) and detector conditions.

-

Transfer the equilibrated vials to the headspace autosampler.

-

The autosampler will heat the vial to a specific temperature for a set time to allow for consistent partitioning of this compound into the headspace.

-

A fixed volume of the headspace gas is then automatically injected into the GC for analysis.

-

Analyze the standard solutions first to generate a calibration curve by plotting the peak area against the concentration of this compound.

-

Analyze the headspace of the saturated samples.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the headspace of the saturated samples.

-

Relate the headspace concentration to the concentration in the liquid phase using the partition coefficient, which can be determined from the standards. The concentration in the liquid phase of the saturated solution represents the solubility of this compound in that solvent at the specified temperature.

-

Logical Workflow for Solubility Determination

Signaling Pathways and Drug Development Considerations

While this compound itself is not a therapeutic agent, its structural motifs and reactivity are relevant in drug development. As a bifunctional molecule, it can act as a crosslinker or a spacer in the design of more complex molecules. Its potential to react with biological nucleophiles, such as cysteine residues in proteins, means that understanding its behavior in biological media is important for toxicological assessment and for the design of targeted covalent inhibitors. At present, there are no well-defined signaling pathways directly modulated by this compound in the context of drug action. However, its reactivity profile suggests that it could potentially interact with pathways sensitive to electrophilic stress. Researchers in drug development should consider the potential for this compound and its derivatives to engage in Michael addition reactions with biological macromolecules.

Experimental Workflow for Assessing Reactivity with Biological Nucleophiles

References

The Enigmatic Presence of Divinyl Sulfide in Nature: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Divinyl sulfide (B99878), a volatile organosulfur compound with the formula S(CH=CH₂)₂, has been identified as a minor but intriguing component of the essential oils of certain Allium species. While its close relatives, diallyl sulfide and diallyl disulfide, have been the subject of extensive research for their potential health benefits, divinyl sulfide remains a more enigmatic molecule. This technical guide provides a comprehensive overview of the discovery, natural sources, and methodologies for the isolation and characterization of this compound from natural products, catering to the needs of researchers and professionals in drug development.

Discovery and Natural Occurrence

This compound is a colorless liquid with a faint odor and has been identified as a naturally occurring compound in the volatile fractions of wild garlic, specifically Allium ursinum and Allium vineale. Its discovery in these plants is linked to the analysis of their essential oils, which are rich in a complex array of organosulfur compounds. These compounds are not typically present in intact plant tissues but are formed rapidly upon cellular damage.

The characteristic aroma and potential biological activities of Allium species are attributed to the enzymatic breakdown of S-alk(en)ylcysteine sulfoxides. In garlic and its wild relatives, the primary precursor is alliin (B105686) (S-allyl-L-cysteine sulfoxide). When the plant's cells are crushed or damaged, the enzyme alliinase, which is physically separated from its substrate in the intact plant, comes into contact with alliin. This initiates a cascade of chemical reactions, with the initial formation of the highly reactive and unstable intermediate, allicin (B1665233) (diallyl thiosulfinate). Allicin then rapidly decomposes into a variety of more stable sulfur-containing compounds, including diallyl sulfide, diallyl disulfide, diallyl trisulfide, and, in smaller quantities, this compound.

Biosynthesis and Formation Pathway

The precise biosynthetic pathway leading to this compound in Allium species has not been fully elucidated and is thought to be a result of the complex degradation chemistry of allicin. The generally accepted pathway for the formation of major volatile sulfur compounds in Allium is initiated by the action of alliinase on alliin.